Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. The presence of the trifluoromethyl group at the 6-position of the pyridine ring and the ethyl ester group at the 4-position of the thiazole ring makes this compound unique. It is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit specific pathways involved in inflammation and neurodegeneration .
Comparison with Similar Compounds
Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can be compared with other similar compounds such as:
2-Aminothiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H9F3N2O2S |
---|---|
Molecular Weight |
302.27 g/mol |
IUPAC Name |
ethyl 2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)8-6-20-10(17-8)7-3-4-9(16-5-7)12(13,14)15/h3-6H,2H2,1H3 |
InChI Key |
MVWZOGDKYXGWTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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